molecular formula C10H11FN2 B13042279 (6-fluoro-2-methyl-1H-indol-5-yl)methanamine

(6-fluoro-2-methyl-1H-indol-5-yl)methanamine

Katalognummer: B13042279
Molekulargewicht: 178.21 g/mol
InChI-Schlüssel: IUIZQULZUPWZET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-fluoro-2-methyl-1H-indol-5-yl)methanamine is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

(6-fluoro-2-methyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Wissenschaftliche Forschungsanwendungen

(6-fluoro-2-methyl-1H-indol-5-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (6-fluoro-2-methyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to desired pharmacological effects. The exact pathways and targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

(6-fluoro-2-methyl-1H-indol-5-yl)methanamine can be compared with other indole derivatives, such as:

    (5-fluoro-1H-indol-3-yl)methanamine: Similar in structure but with the fluorine atom at a different position.

    (6-chloro-2-methyl-1H-indol-5-yl)methanamine: Similar structure with a chlorine atom instead of fluorine.

    (6-fluoro-1H-indol-3-yl)methanamine: Similar structure but with the methanamine group at a different position.

These compounds share similar chemical properties but may exhibit different biological activities and pharmacological profiles due to variations in their structures .

Eigenschaften

Molekularformel

C10H11FN2

Molekulargewicht

178.21 g/mol

IUPAC-Name

(6-fluoro-2-methyl-1H-indol-5-yl)methanamine

InChI

InChI=1S/C10H11FN2/c1-6-2-7-3-8(5-12)9(11)4-10(7)13-6/h2-4,13H,5,12H2,1H3

InChI-Schlüssel

IUIZQULZUPWZET-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=C(C=C2N1)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.